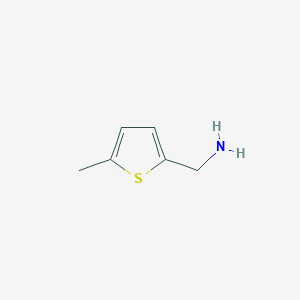

(5-Methylthiophen-2-yl)methanamine

描述

Overview of Substituted Thiophene (B33073) Derivatives in Medicinal Chemistry

Substituted thiophene derivatives represent a privileged class of heterocyclic compounds in the field of medicinal chemistry. The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without loss of biological activity. nih.govrsc.org This property, along with the thiophene nucleus's unique electronic characteristics and its ability to engage in various molecular interactions, has led to its incorporation into a wide array of therapeutic agents. nih.govnih.gov

The versatility of the thiophene scaffold allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological profile. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antipsychotic properties. rsc.orgnih.govresearchgate.net In fact, numerous drugs approved by the U.S. Food and Drug Administration (FDA) contain a thiophene moiety, underscoring its importance in drug discovery and development. nih.gov The strategic placement of various substituents on the thiophene ring can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.

Significance of the Methanamine Moiety in Bioactive Scaffolds

The methanamine moiety, a simple functional group consisting of a methyl group attached to an amino group, plays a crucial role in the structure and function of many bioactive compounds. The primary amine group is often a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. These interactions are fundamental to the molecular recognition processes that drive pharmacological activity.

The presence of a methanamine group can also influence a molecule's physicochemical properties, such as its solubility and basicity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In drug design, the methanamine moiety can serve as a versatile handle for further chemical elaboration, allowing for the synthesis of a library of derivatives with diverse biological activities. For instance, the amine can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore structure-activity relationships (SAR).

Research Trajectories and Academic Relevance of (5-Methylthiophen-2-yl)methanamine

While extensive research exists on the broader classes of thiophene derivatives and methanamines, the specific compound this compound has garnered attention as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its academic relevance is primarily demonstrated through its inclusion in patent literature, where it is often cited as a crucial intermediate in the development of novel therapeutic agents.

Research involving this compound appears to be focused on its utility in constructing libraries of compounds for high-throughput screening against various biological targets. The combination of the substituted thiophene ring and the reactive methanamine group makes it an attractive starting material for the synthesis of diverse chemical entities. Although detailed, peer-reviewed studies focusing solely on the biological activity of this compound are not abundant, its frequent appearance in patents suggests a significant, albeit often preliminary, role in drug discovery programs within pharmaceutical and academic laboratories.

The synthesis of derivatives from this compound is a key area of investigation. For example, it can be reacted with various electrophiles to generate a wide range of substituted amines, amides, and other functionalized molecules. These derivatives are then typically evaluated for their potential to modulate the activity of specific enzymes or receptors implicated in disease. The research trajectory for this compound is therefore closely tied to the broader search for new and effective therapeutic agents for a variety of human ailments.

Below are tables detailing the basic chemical properties of this compound and a list of other chemical compounds mentioned in this article.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 104163-34-0 | scbt.com |

| Molecular Formula | C₆H₉NS | scbt.com |

| Molecular Weight | 127.21 g/mol | scbt.com |

Structure

3D Structure

属性

IUPAC Name |

(5-methylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBYYXLOEBELSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401841 | |

| Record name | (5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104163-34-0 | |

| Record name | (5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylthiophen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylthiophen 2 Yl Methanamine and Its Analogues

Alkylation and Derivatization Strategies

The primary amine group in (5-Methylthiophen-2-yl)methanamine serves as a versatile handle for a variety of derivatization strategies. The nucleophilic nature of the nitrogen atom allows for straightforward alkylation and acylation reactions to produce secondary and tertiary amines or amides, respectively. These derivatization approaches are fundamental in creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the amino group can be reacted with a wide range of organic compounds, enabling the synthesis of diverse derivatives. The synthesis of N-protected amino acids condensed with aminothiophenes demonstrates the utility of this approach to create complex molecules. mdpi.com

Condensation Reactions in the Synthesis of Schiff Base Derivatives

Condensation reactions between a primary amine, such as this compound, and a carbonyl compound (aldehyde or ketone) are a cornerstone for synthesizing Schiff base (imine) derivatives. ijcrt.orgresearchgate.net These reactions are typically high-yielding and can often be performed under mild conditions.

A representative synthesis involves the condensation of 5-methylthiophene-2-carboxaldehyde with an appropriate primary amine. ijcrt.org For example, the Schiff base N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine was synthesized by refluxing 5-methyl thiophene-2-carboxaldehyde and 2-picolyl amine in ethanol for several hours. ijcrt.org Similarly, optically active Schiff-base ligands can be prepared by condensing chiral diamines with 2-hydroxyacetophenone, a reaction that proceeds by refluxing in a suitable solvent like ethanol or toluene. nih.gov The formation of the characteristic imine (C=N) bond is confirmed by the absence of N-H stretching bands and the appearance of a strong C=N stretching band in the infrared (IR) spectrum. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Reference |

| 5-methyl thiophene (B33073) 2-carboxaldehyde | 2-picolyl amine | Ethanol | Reflux, 5 hours | Schiff Base | ijcrt.org |

| 2-hydroxyacetophenone | (1R,2R)-(-)-1,2-diaminocyclohexane | Ethanol | Reflux, 36 hours | Chiral Schiff Base | nih.gov |

| Substituted Aldehydes | Various Diamines | Dichloromethane | Reflux | Schiff Base | scispace.com |

To enhance efficiency and reduce waste, one-pot protocols for Schiff base synthesis have been developed. These methods avoid the isolation of intermediates and often utilize catalysts or solvent-free conditions to drive the reaction. scispace.comresearchgate.net A notable method employs a catalytic amount of P2O5/SiO2 in dry media under solvent-free conditions at room temperature. scispace.comresearchgate.net This approach offers significant advantages, including excellent yields, short reaction times, and simple work-up procedures, making it an environmentally benign and economically attractive alternative to traditional methods. scispace.com The reaction of various aldehydes and diamines proceeds efficiently within minutes by simply grinding the reactants in a mortar with the catalyst. scispace.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov They provide a powerful tool for synthesizing complex heterocyclic structures like substituted thiophenes from simple, readily available starting materials. nih.govresearchgate.net

While many multicomponent reactions for thiophene synthesis proceed without metal catalysts, transition-metal-catalyzed cross-coupling reactions can be employed on thiophene building blocks generated from MCRs to further diversify the structures. researchgate.net For instance, 3-hydroxybenzo[b]thiophenes, which can be synthesized via multicomponent cyclization, serve as versatile platforms for subsequent transition-metal-catalyzed reactions. researchgate.net

The Gewald reaction is a paramount example of a base-mediated, three-component synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) compound), and elemental sulfur in the presence of a base. wikipedia.org The versatility and mild reaction conditions contribute to its widespread use. arkat-usa.org

The reaction mechanism begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. thieme-connect.comwikipedia.org This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. thieme-connect.comwikipedia.org Amines such as morpholine or piperidine are commonly used as catalysts. thieme-connect.com

| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Solvent | Yield | Reference |

| Cyclohexanone | Ethyl cyanoacetate | CaO | Ethanol | 92% | |

| Butan-2-one | Ethyl cyanoacetate | CaO | Ethanol | 85% | |

| Acetone | Malononitrile | Morpholine | Methanol | 85% | arkat-usa.org |

| Cyclopentanone | Malononitrile | CaO | Ethanol | 90% |

Amine-mediated reactions extend beyond the classical Gewald synthesis. An efficient one-pot synthesis of polyfunctionalized thiophenes has been developed via an amine-mediated ring-opening of 2-methylene-1,3-dithioles, followed by intramolecular annulation. nih.gov

In line with the principles of green chemistry, catalyst-free multicomponent reactions have been developed for the synthesis of thiophene derivatives. These reactions often proceed under solvent-free conditions or in environmentally benign solvents like aqueous ethanol. samipubco.comnih.gov An effective catalyst-free synthesis of thiophene derivatives involves a one-pot reaction of aroylisothiocyanates, alkyl bromides, and enaminones at room temperature. samipubco.com This method is characterized by mild conditions, high yields, and simple product separation. samipubco.com Another example is the synthesis of tri-substituted methane derivatives from 2-aminothiazole, barbituric acid, and various aromatic aldehydes in aqueous ethanol at 80 °C, which proceeds efficiently without a catalyst. nih.gov These catalyst-free approaches are advantageous as they reduce reaction times, improve yields, and simplify purification processes. samipubco.com

Lewis Base Catalysis

The application of Lewis base catalysis in the synthesis of thiophene derivatives represents a modern approach to constructing this important heterocyclic motif. While direct synthesis of this compound using this method is not extensively detailed, the principles of Lewis base catalysis are broadly applied to the synthesis of substituted thiophenes. For instance, commercially available B-chlorocatecholborane can function as a carbophilic Lewis acid to activate alkynes in (Z)-organylthioenyne substrates, facilitating a transition-metal-free, regiocontrolled route to 3-borylated thiophenes organic-chemistry.org. This activation by a Lewis acid is conceptually related to the activation of electrophiles by Lewis bases.

Furthermore, chiral Lewis base catalysis is a powerful tool for enantioselective transformations involving acyl and related donors. Catalysts based on phosphines, amines (such as 4-dialkylaminopyridine derivatives, imidazoles, and cinchona alkaloids), and N-heterocyclic carbenes (NHCs) are employed to activate acyl donors, enabling a range of stereoselective reactions imperial.ac.uk. These principles can be extended to the synthesis of chiral analogues and precursors of this compound. The Gewald reaction, a cornerstone of 2-aminothiophene synthesis, often utilizes a base catalyst for the condensation of a ketone with an active methylene nitrile, followed by cyclization with elemental sulfur pharmaguideline.comderpharmachemica.com. Imidazole-catalyzed Gewald reactions have been developed as a facile and practical one-pot synthesis for multisubstituted 2-aminothiophenes researchgate.net.

Regioselective Functionalization of Thiophene Rings

Achieving regioselectivity in the functionalization of the thiophene ring is paramount for the synthesis of specifically substituted derivatives. Control over the position of substitution allows for the precise tuning of molecular properties.

Visible-Light-Induced Halogenation and Related Processes

Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, offering mild reaction conditions and high selectivity mdpi.com. This approach has been successfully applied to the halogenation of various organic molecules, including heterocyclic systems mdpi.com. The use of photocatalysts can improve reaction efficiency, enhance regioselectivity, and reduce the toxicity associated with traditional halogenation methods mdpi.com.

While direct visible-light-induced halogenation of this compound is a specific area of research, the principles are well-established for related structures. For example, halogenated thiophenes have been developed as effective solvent additives for optimizing the morphology in organic solar cells, highlighting the importance of these functionalized building blocks rsc.org. The conjugated nature of thiophene-containing systems, such as tellurophenes, allows for the use of visible light to drive reactivity, including photoelimination of halogens acs.org. This photochemical activity is tunable by altering substituents on the ring, which modifies the optical properties of the molecule acs.org. Such methodologies provide a pathway for the regioselective introduction of halogen atoms onto the thiophene scaffold, which can then serve as handles for further synthetic transformations.

Synthesis of Diverse Heterocyclic Ring Systems Incorporating the this compound Scaffold

The this compound framework serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These elaborate structures are often targeted for their potential applications in medicinal chemistry and materials science.

Formation of Nitrothiophene-2-amine Derivatives

The synthesis of 2-amino-5-nitrothiophene derivatives is a key transformation for introducing a nitro group, a versatile functional group, onto the thiophene ring. One reported method involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane in the presence of sodium ethoxide in ethanol researchgate.net. This multicomponent reaction provides a direct route to functionalized 2-amino-5-nitrothiophenes researchgate.net. The S-alkylation of thio-nitroacetamides with 2-bromoketones also yields 2-amino-3-nitrothiophenes derpharmachemica.com. These synthetic strategies are crucial for accessing nitro-functionalized thiophenes that can be further elaborated.

Preparation of Acylaminothiophene-3-carboxamides and Related Structures

2-(Acylamino)thiophene-3-carboxamides are an important class of compounds, and their synthesis has been explored for various applications. A common synthetic route involves the use of 4H-thieno[2,3-d] organic-chemistry.orgresearchgate.netoxazin-4-ones as key intermediates researchgate.net. These oxazinones can be reacted with various amines to open the ring and form the desired N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides and related structures researchgate.netnih.gov. The synthesis often begins with 2-aminothiophene-3-carboxylate precursors, which are acylated and subsequently converted to the target carboxamides researchgate.net. The Gewald reaction is a foundational method for preparing the initial 2-aminothiophene building blocks tubitak.gov.tr. Synthetic strategies have also been developed for thiophene-2-carboxamide derivatives, which involve the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide nih.gov.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines represent a significant class of fused heterocyclic compounds. Their synthesis frequently utilizes 2-aminothiophene derivatives as starting materials nih.govrsc.org. A general and powerful method is the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base to form 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines nih.gov. These intermediates can then be chlorinated with reagents like phosphoryl chloride to produce 4-chlorothieno[2,3-d]pyrimidines nih.gov. The 4-chloro substituent is a versatile leaving group that can be displaced by various nucleophiles, such as amines, to generate a library of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines nih.gov. Microwave-assisted synthesis has been shown to be an efficient method for the transformation of 2-aminothiophene-3-carboxylic acid derivatives into thieno[2,3-d]pyrimidin-4-ones and their corresponding 4-chloro derivatives researchgate.net.

Construction of Thiazole- and Triazine-Based Compounds

The integration of the (5-methylthiophen-2-yl)methyl moiety into thiazole (B1198619) and triazine rings is a key strategy in the development of novel compounds with potential therapeutic applications. The thiophene ring, in particular, is a scaffold present in a wide range of therapeutic agents. nih.gov

Triazine Derivatives:

A significant application of this compound analogues is in the synthesis of 1,3,5-triazine derivatives. These nitrogen-containing heterocyclic compounds are crucial in targeting signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, implicated in cancers. researchgate.net A common synthetic precursor for these molecules is cyanuric chloride, which allows for sequential nucleophilic substitution, providing controlled synthesis of mono-, di-, and tri-substituted triazines. mdpi.com

An optimized synthetic protocol has been developed to produce chirally functionalized 1,3,5-triazine scaffolds. This method involves the sequential replacement of chlorine atoms on cyanuric chloride, leading to enantiomerically pure derivatives. researchgate.net For instance, derivatives of (5-(4-Morpholino-1,3,5-triazin-2-yl)thiophen-2-yl)methanamine have been synthesized and evaluated for their anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines. researchgate.net

Another related class of compounds are 1,2,3-triazole derivatives. For example, 3-[4-(5-methylthiophen-2-yl)-1H-1,2,3-triazol-1-yl]piperidine-2,6-dione has been synthesized as an analogue of thalidomide, indicating the utility of the methylthiophene moiety in creating compounds with immunomodulatory potential. google.com

Thiazole Derivatives:

The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with a thioamide-containing compound. nih.gov While direct synthesis starting from this compound is not prominently detailed in the provided context, the general strategies for creating thiophene-substituted thiazoles are well-established. For example, 1,3,4-thiadiazole derivatives containing a thiophen-2-yl group have been synthesized by the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazinecarbodithioate derivatives. nih.govdovepress.com These methods highlight the chemical pathways available for incorporating the thiophene core, which can be adapted for substrates like this compound.

The following table summarizes representative triazine compounds synthesized from thiophene-containing precursors.

| Compound ID | Precursor | Reagents | Application |

| 1 | Cyanuric Chloride, (Thiophen-2-yl)methanamine analogue | Morpholine, Chiral amines | EGFR Inhibitors for Cancer Therapy researchgate.net |

| 2 | 3-azidopiperidine-2,6-dione | 2-ethynyl-5-methylthiophene | Thalidomide Analogues google.com |

Incorporation into Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid, three-dimensional structures. nih.gov The this compound framework has been successfully incorporated into complex spiro systems, particularly spiro[chroman-2,4'-piperidin]-4-one analogues.

A series of novel 7-(5-((amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues have been designed and synthesized. researchgate.net This synthesis demonstrates the utility of the aminomethylthiophene moiety as a key building block for creating complex, low-molecular-weight spiro compounds with potential anticancer properties. The methylamine group, in particular, was noted as being potentially crucial for the selective activity of these spirochromanone derivatives against certain cancer cell lines. researchgate.net

Multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools for the efficient construction of complex molecules, including spirocycles. nih.govfrontiersin.orgnih.govmdpi.com The Ugi five-center-four-component reaction (U-5C-4CR), for instance, has been used to generate diverse libraries of polycyclic spiro compounds from chiral cyclic amino acids, isocyanides, and cyclic ketones. nih.govfrontiersin.org While a direct example using this compound in an Ugi reaction to form spirocycles was not found, the versatility of MCRs suggests a viable pathway for its incorporation. The amine functionality of this compound makes it a suitable component for such reactions. mdpi.com

The table below details a synthesized spirocyclic compound incorporating the aminomethylthiophene moiety.

| Compound Class | Core Scaffold | Key Moiety | Investigated Activity |

| Spiro-chromanones | 7-(Thiophen-2-yl)-spiro[chroman-2,4'-piperidin]-4-one | (5-((amino)-methyl)-thiophen-2-yl) | Anticancer (antiproliferative and apoptotic) researchgate.net |

Molecular Design and Structural Modification Strategies for Enhanced Bioactivity

Systematic Substitution Pattern Investigations on the Thiophene (B33073) Ring

The thiophene ring is a privileged heterocycle in drug discovery, in part because it serves as an effective scaffold for arranging functional groups in precise spatial orientations for optimal target interaction. nih.gov The substitution pattern on the thiophene ring of analogues is a critical determinant of biological activity. Research into related 2-aminothiophene derivatives demonstrates that modifications at the 5-position of the ring can dramatically influence potency and selectivity.

For instance, in a series of 2-amino-3-carboxymethylthiophene analogues developed as tumor-selective agents, the nature of the substituent at the 5-position was paramount for activity. nih.gov The prototype compound, featuring a 4-methoxyphenethyl group at this position, showed preferential inhibition of various tumor cell lines. nih.gov Further investigation revealed that altering the linker and the aryl substituent at this position could enhance both potency and selectivity. Specifically, replacing an ethyl linker with a thioalkyl linker preserved or improved activity, while oxyalkyl or aminoalkyl linkers were detrimental. nih.gov The most potent and selective compounds in this series were those with 5-(4-ethyl- and 4-isopropylarylmethylthio) substituents. nih.gov

These findings highlight a key principle in the design of thiophene-based bioactive molecules: the electronic and steric properties of substituents on the thiophene ring directly modulate the interaction with biological targets. Electron-donating or withdrawing groups, as well as the size and lipophilicity of the substituents, must be systematically varied to establish a clear SAR.

Table 1: Structure-Activity Relationship of 5-Substituted 2-Amino-3-carboxymethylthiophene Analogues

| Compound/Analogue Type | 5-Position Substituent | Linker to Aryl Group | Key Finding | Reference |

| Prototype Compound (8c) | 4-methoxyphenethyl | Ethyl | Potent and selective anti-T-lymphoma/leukemia agent. | nih.gov |

| Thioalkyl Analogues (13m, 13n) | 4-ethylphenylthio, 4-isopropylphenylthio | Thioalkyl | Increased potency and selectivity compared to the prototype. | nih.gov |

| Oxyalkyl Analogues | Aryloxyalkyl | Oxyalkyl | Detrimental to antiproliferative potency and selectivity. | nih.gov |

| Aminoalkyl Analogues | Arylaminoalkyl | Aminoalkyl | Detrimental to antiproliferative potency and selectivity. | nih.gov |

Modifications of the Aminomethylene Moiety and its Conformational Impact

The aminomethylene group [(CH₂)NH₂] is a fundamental component of the (5-Methylthiophen-2-yl)methanamine scaffold and often plays a crucial role in target binding, frequently through the formation of key hydrogen bonds or electrostatic interactions. nih.gov Investigations into closely related structures, such as aminomethylene-containing inhibitors of lysyl oxidase (LOX), reveal that this moiety can be exquisitely sensitive to modification.

In a study on (5-(piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine, which served as a hit compound for LOX inhibition, the aminomethylene group was found to be indispensable for activity. nih.gov A systematic series of modifications, including N-alkylation (e.g., N-methyl, N-ethyl) and replacement of the amine with other functional groups (e.g., hydroxyl, thiol), was conducted to probe its role. The results were unequivocal: every substitution or modification made to the aminomethylene moiety resulted in a complete loss of inhibitory activity. nih.gov This suggests that the primary amine is likely involved in a critical interaction within the enzyme's active site, possibly forming a Schiff base, similar to the enzyme's natural substrates. nih.gov

Such findings underscore the importance of the unsubstituted aminomethylene group for the bioactivity of certain thiophene methanamine derivatives. Any modification, even the addition of a small methyl group, can alter the conformation and electronic distribution sufficiently to abolish binding affinity. This highlights the need for caution when considering modifications at this position, as its role may be more than just a simple linker.

Table 2: Effect of Aminomethylene Moiety Modification on LOX Inhibitory Activity

| Modification of Aminomethylene Group | Resulting Group | Biological Activity | Reference |

| N-Methylation | -CH₂NHCH₃ | Total loss of activity | nih.gov |

| N,N-Dimethylation | -CH₂N(CH₃)₂ | Total loss of activity | nih.gov |

| N-Acetylation | -CH₂NHC(O)CH₃ | Total loss of activity | nih.gov |

| Replacement with Hydroxyl | -CH₂OH | Total loss of activity | nih.gov |

| Replacement with Thiol | -CH₂SH | Total loss of activity | nih.gov |

| Replacement with Methoxy | -CH₂OCH₃ | Total loss of activity | nih.gov |

Bioisosteric Replacements within the Molecular Framework

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of modern drug design used to enhance potency, selectivity, and metabolic stability. nih.gov The thiophene ring itself is frequently employed as a bioisostere of a phenyl ring. nih.govpsu.edu This substitution is often well-tolerated by biological receptors because thiophene maintains the planarity, pi-electron cloud, and steric bulk of a benzene (B151609) ring. psu.edursc.org

A key advantage of this bioisosteric replacement can be the modulation of physicochemical properties. Thiophene is generally more polar and hydrophilic than benzene, which can lead to a lower partition coefficient (log P). psu.edu This alteration can be beneficial for optimizing the pharmacokinetic profile of a drug candidate, potentially improving solubility or altering brain penetration. psu.educapes.gov.br Furthermore, the presence of the sulfur heteroatom in the thiophene ring can introduce different metabolic pathways compared to its phenyl analogue, which can be exploited to overcome issues with metabolic instability. psu.edunih.gov

In a practical application of this principle, a thiophene ring was substituted for a phenyl ring in an analogue of the dopamine (B1211576) reuptake inhibitor GBR 13119. capes.gov.brnih.gov The resulting thienyl compound demonstrated nearly identical in vivo brain distribution to the original phenyl compound, indicating a successful bioisosteric replacement at the receptor level. capes.gov.brnih.gov This demonstrates that the molecular framework of this compound could potentially be mimicked by a substituted benzylamine (B48309) derivative, or conversely, the methyl-thiophene moiety could serve as a replacement for a substituted phenyl ring in other scaffolds.

Table 3: Comparison of Phenyl and Thiophene Rings as Bioisosteres

| Property | Phenyl Ring | Thiophene Ring | Implication of Replacement | Reference |

| Aromaticity | Yes | Yes | Maintains planar structure and π-electron system for receptor binding. | psu.edu |

| Polarity/Lipophilicity | Less Polar (log P benzene = 2.15) | More Polar (log P thiophene = 1.81) | Can lower lipophilicity (log P), potentially improving solubility. | psu.edu |

| Metabolism | Standard aromatic oxidation pathways | Can be metabolized by different routes or rates due to the heteroatom. | May alter metabolic profile and improve drug stability. | psu.edu |

| Receptor Interaction | Well-established interactions | Sulfur atom can act as a hydrogen bond acceptor, offering new interactions. | Potential for enhanced binding affinity. | nih.gov |

Chiral Synthesis and Stereochemical Considerations in Derivative Development

Chirality is a critical factor in drug design, as the three-dimensional arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers. nih.gov It is well-established that for many drugs, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer. nih.gov

While this compound itself is achiral, the introduction of a substituent at the methylene (B1212753) carbon (the carbon atom between the thiophene ring and the amine) would create a chiral center. For example, α-methylation would produce (R)- and (S)-1-(5-methylthiophen-2-yl)ethanamine. In the development of such derivatives, it would be essential to pursue chiral synthesis or separation methods to evaluate the biological activity of each enantiomer independently.

Strategies for obtaining optically pure compounds include asymmetric synthesis, which uses chiral catalysts or auxiliaries to selectively produce one enantiomer, or the resolution of a racemic mixture. nih.gov For example, the chiral synthesis of a related scaffold, 8-amino-5,6,7,8-tetrahydroquinoline, was achieved using a lipase-mediated dynamic kinetic resolution (DKR) of the corresponding hydroxy precursor. nih.gov Ignoring stereochemistry in the development of chiral derivatives of this compound could lead to misleading structure-activity relationship data and the advancement of a suboptimal drug candidate. Therefore, stereochemical considerations are a crucial aspect of the rational design and development of new, more complex analogues.

Biological and Biomedical Research Investigations of 5 Methylthiophen 2 Yl Methanamine Derivatives

In vitro Biological Activity Profiling

The evaluation of the in vitro biological activity of (5-methylthiophen-2-yl)methanamine derivatives has unveiled a diverse pharmacological profile, highlighting their potential in various therapeutic areas.

Thiophene (B33073) derivatives have demonstrated notable efficacy against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains. Research has focused on synthesizing novel derivatives and evaluating their Minimum Inhibitory Concentration (MIC) to determine their potency.

A series of N-substituted piperazinylquinolone derivatives incorporating a 5-(methylthio)thiophen-2-yl moiety were synthesized and tested for their antibacterial activity. mdpi.com One derivative, in particular, showed a significant improvement in potency against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent quinolone, ciprofloxacin, while maintaining its activity against Gram-negative bacteria. mdpi.com Similarly, derivatives of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibited high activity against Gram-positive bacteria such as S. aureus and Bacillus subtilis. nih.gov

Other studies have explored different structural modifications. Tetrahydrobenzothiophene derivatives have shown good potency in inhibiting the growth of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Salmonella, and S. aureus. nih.gov For instance, compound 3b, 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, showed excellent activity against E. coli and P. aeruginosa with MIC values of 1.11 µM and 1.00 µM, respectively. nih.gov Furthermore, certain thiophene derivatives have been found to be effective against colistin-resistant Acinetobacter baumannii and E. coli, with time-kill curve assays indicating a bactericidal effect. nih.govnih.gov The mechanism of action for some of these compounds involves increasing membrane permeabilization. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

| Ciprofloxacin derivative 5a | Staphylococcus aureus, Staphylococcus epidermidis | Improved potency over Ciprofloxacin | mdpi.com |

| N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones (e.g., 6a) | Staphylococcus aureus | Highly active | nih.gov |

| 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (3b) | E. coli, P. aeruginosa | MIC: 1.11 µM, 1.00 µM | nih.gov |

| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | MIC50: 16-32 mg/L | nih.gov |

| Thiophene derivatives 4, 5, 8 | Colistin-Resistant E. coli | MIC50: 8-32 mg/L | nih.gov |

| Amino thiophene-2-carboxamide 7b | P. aeruginosa, S. aureus, B. subtilis | Inhibition: 86.9%, 83.3%, 82.6% | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides (4a, 4c) | ESBL-producing E. coli ST131 | High activity, potent inhibitors of β-lactamase | researchgate.net |

The antifungal potential of thiophene derivatives has been investigated against various fungal pathogens, with some compounds showing significant activity, including against drug-resistant strains.

A series of novel 5-phenylthiophene derivatives were designed and synthesized to combat fungal infections. researchgate.net Two compounds from this series, 17b and 17f, displayed significant antifungal activities against seven susceptible fungal strains and six fluconazole-resistant strains. researchgate.net These potent compounds were also found to prevent the formation of fungal biofilms, and compound 17f exhibited satisfactory fungicidal activity. Mechanistic studies suggested that the antifungal action of compound 17f stemmed from the inhibition of Candida albicans CYP51, a key enzyme in fungal ergosterol (B1671047) biosynthesis. researchgate.net

Another study focused on a thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10), which showed promising antifungal activity against C. albicans. mdpi.com The investigation into its mechanism of action revealed that the compound promotes oxidative stress and apoptosis in the fungal cells. mdpi.com Additionally, some thiophene-based heterocycles have been evaluated for their activity against C. albicans, with one spiro–indoline–oxadiazole derivative showing selective and high activity against Clostridium difficile but not C. albicans. mdpi.com

Table 2: Antifungal Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Mechanism | Reference |

| 5-phenylthiophene derivatives (17b, 17f) | Candida strains (including fluconazole-resistant) | Significant antifungal activity, biofilm prevention | researchgate.net |

| 5-phenylthiophene derivative (17f) | Candida albicans | Inhibition of CYP51 | researchgate.net |

| 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine carbothioamide (L10) | Candida albicans | Promising antifungal activity via oxidative stress and apoptosis | mdpi.com |

The thiophene scaffold is a core component of various synthetic compounds investigated for their antioxidant and radical scavenging properties. nih.gov Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage and contribute to various diseases. The antioxidant potential of thiophene derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

A study on novel thiophene-2-carboxamide derivatives revealed that the presence of an electron-donating amino group on the thiophene ring enhances antioxidant activity. nih.gov Specifically, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity, with compound 7a exhibiting a 62.0% inhibition in the ABTS assay, which was comparable to the standard antioxidant, ascorbic acid. nih.gov Another study on tetrahydrobenzo[b]thiophene derivatives identified several compounds with significant antioxidant potency, suggesting their potential in treating diseases related to oxidative stress. nih.gov The antioxidant effect of some organochalcogen derivatives containing a thiazole (B1198619) ring has been linked to their ability to act as protonated radical scavengers, showing more effectiveness in the ABTS assay compared to the DPPH assay. mdpi.com

Table 3: Antioxidant Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Assay | Activity (% Inhibition / Capacity) | Reference |

| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% inhibition | nih.gov |

| 3-amino thiophene-2-carboxamide derivatives (7a-c) | ABTS | 46.9% - 62.0% inhibition | nih.gov |

| Tetrahydrobenzo[b]thiophene derivatives (1, 16, 17) | Total Antioxidant Capacity (TAC) | Significant potency, comparable to ascorbic acid | nih.gov |

Thiophene derivatives have been extensively studied for their potential as anticancer agents, demonstrating cytotoxic activity against a range of cancer cell lines.

Breast Cancer: Schiff base compounds derived from reactions involving aminothiazoles have shown anticancer activity against the MCF-7 breast cancer cell line. researchgate.net Other studies have also reported the activity of various heterocyclic compounds against breast cancer cells like T47D, although some derivatives showed only weak activity. researchgate.netnih.gov

Lung Cancer: While some studies focus on direct cytotoxicity, others provide valuable information on selectivity. For instance, potent antifungal 5-phenylthiophene derivatives were found to be almost nontoxic to A549 lung cancer cells, suggesting a favorable selectivity profile. researchgate.net

Prostate Cancer: A novel series of flurbiprofen-thioether derivatives were synthesized and evaluated for their anticancer activity against several prostate cancer cell lines. Compounds 5b and 5u were most potent against the PC3 cell line (IC50 = 27.1 µM and 5.12 µM, respectively), while compounds 3c, 5b, and 5y were most active against the DU-145 cell line (IC50 = 11.55 µM, 6.9 µM, and 9.54 µM, respectively). The study also explored the apoptotic pathways induced by these compounds.

Melanoma: The anticancer effects of certain compounds have been investigated in A375 human malignant melanoma cells. One study showed that methylwogonin, a natural product, inhibited cancer cell invasion in a dose-dependent manner, with up to 69% inhibition at a concentration of 300 µM.

Table 4: Anticancer Activity of Selected Thiophene and Related Derivatives

| Compound/Derivative Class | Cell Line (Cancer Type) | Activity (IC50) | Reference |

| Flurbiprofen-thioether derivative (5u) | PC3 (Prostate) | 5.12 µM | |

| Flurbiprofen-thioether derivative (5b) | DU-145 (Prostate) | 6.9 µM | |

| Flurbiprofen-thioether derivative (5y) | DU-145 (Prostate) | 9.54 µM | |

| Flurbiprofen-thioether derivative (4d) | LNCaP (Prostate) | 11.45 µM | |

| Schiff base from salicylaldehyde (B1680747) and 2-amino-4-phenyl-5-methyltiazole | MCF-7 (Breast) | 10.00 µg/mL | researchgate.net |

| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | T47D (Breast) | 353.038 µg/mL (weak activity) | researchgate.net |

Enzyme and Receptor Modulation Studies

Beyond direct cytotoxicity, the therapeutic potential of this compound derivatives is also explored through their ability to modulate the activity of specific enzymes and receptors involved in disease pathology.

Histone deacetylase 6 (HDAC6) has emerged as a promising target for anticancer drug development. Unlike other HDACs that are primarily located in the nucleus, HDAC6 is mainly found in the cytoplasm and regulates the acetylation of non-histone proteins like α-tubulin and HSP90. This distinct localization and function make selective HDAC6 inhibitors attractive therapeutic candidates. Research efforts have been directed towards discovering novel, non-hydroxamic acid-based HDAC6 inhibitors to avoid the potential toxicity associated with the hydroxamate zinc-binding group (ZBG). In this context, a series of compounds were designed and synthesized by introducing α-amino amide as a novel ZBG. This structural motif is relevant to derivatives of this compound and highlights a sophisticated approach to developing targeted cancer therapies by modulating key enzymes like HDAC6.

Lysyl Oxidase (LOX) Inhibition Research

The lysyl oxidase (LOX) family of enzymes, which includes LOX and the lysyl oxidase-like proteins (LOXL1-4), are copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. google.com Beyond their role in tissue remodeling, LOX enzymes are critically involved in the pathology of cancer. google.com Research has demonstrated that LOX expression is elevated in a significant percentage of patients with estrogen receptor-negative breast cancer, head and neck cancers, and colorectal carcinomas. google.com The enzyme's activity is fundamental to the growth of primary tumors and the formation of metastatic niches. google.com

Consequently, the inhibition of the LOX family is a compelling strategy for cancer therapy. Methylamine derivatives have been patented as inhibitors of LOX and LOXL family members. google.comgoogle.com These compounds are being explored for their therapeutic utility, particularly in the treatment of cancers associated with epidermal growth factor receptor (EGFR) signaling. google.com Furthermore, studies combining the pan-lysyl oxidase inhibitor PXS-5505 with the hypomethylating agent 5-azacytidine (B1684299) have shown a superior ability to restore erythropoiesis in hematopoietic stem and progenitor cells from patients with myelodysplastic neoplasms, highlighting the therapeutic potential of LOX inhibition in myeloid malignancies. nih.gov

Sirtuin 2 (SIRT2) Inhibitory Mechanisms

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a promising drug target for a range of diseases including cancer, neurodegenerative disorders, and type II diabetes. nih.govnih.gov Its role in regulating key cellular processes such as the cell cycle, autophagy, and inflammatory responses makes it a focal point for inhibitor development. nih.gov

While direct research on this compound is limited in available literature, extensive structure-activity relationship (SAR) studies have been conducted on the structurally analogous (5-phenylfuran-2-yl)methanamine (B3023609) derivatives. nih.govnih.gov Initial screening identified a lead compound, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid (compound 20), which showed moderate SIRT2 inhibition. nih.govnih.gov Subsequent optimization and SAR analysis of this series led to the discovery of a significantly more potent inhibitor, compound 25. nih.govnih.gov Compound 25 exhibited a dose-dependent inhibition of SIRT2 with an IC₅₀ value of 2.47 µM, which is substantially more potent than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 µM). nih.govnih.gov Molecular docking studies suggest that this compound fits effectively into an induced hydrophobic pocket of the SIRT2 enzyme. nih.govnih.gov The findings from these furan-based derivatives provide a strong rationale for the synthesis and evaluation of their thiophene-containing counterparts, such as this compound derivatives, as potential SIRT2 inhibitors.

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 25 | SIRT2 | 2.47 | nih.govnih.gov |

| AGK2 (Control) | SIRT2 | 17.75 | nih.govnih.gov |

Interactions with Serotonin (B10506) Receptors and Related Pathways

The serotonin (5-HT) system, with its numerous receptor subtypes, is a critical regulator of a vast array of physiological and psychological processes. nih.gov The 5-HT₂A receptor, in particular, is implicated in learning, memory, and various psychiatric disorders, making it a primary target for many therapeutic drugs. nih.gov

Research into structurally related compounds provides a basis for considering how this compound derivatives might interact with serotonin pathways. For instance, studies on N-benzyl phenethylamines, which share some structural similarities, have shown them to be potent and highly efficacious agonists at the 5-HT₂A receptor. nih.gov Molecular docking of these compounds indicated that specific residues within the receptor are crucial for their high affinity and potency. nih.gov Additionally, other related structures, such as indolylmethylamine derivatives, have been investigated as inhibitors of monoamine oxidase (MAO), the enzyme responsible for the degradation of serotonin. nih.gov These studies demonstrate that both irreversible and reversible inhibition of MAO-A and MAO-B can be achieved with this class of compounds, which directly impacts serotonergic tone. nih.gov While these findings suggest plausible mechanisms of action, specific studies evaluating the direct interaction of this compound derivatives with serotonin receptors or related pathway components are not prominently featured in the current body of scientific literature.

In vivo Pharmacological Evaluations

The therapeutic potential of new chemical entities is ultimately determined through in vivo testing. Preclinical animal models are essential for evaluating the efficacy and pharmacological effects of compounds in a complex biological system before they can be considered for human trials.

Antinociceptive and Anti-inflammatory Efficacy in Preclinical Models

The evaluation of pain-relieving (antinociceptive) and anti-inflammatory properties is a common component of preclinical drug development. A variety of established animal models are used for this purpose. The formalin test in mice, for example, can distinguish between nociceptive and inflammatory pain mechanisms. nih.govepain.org Other common models include the acetic acid-induced writhing test for visceral pain and the carrageenan-induced paw edema model in rats to assess anti-inflammatory effects. nih.govresearchgate.netnih.gov In these models, researchers measure outcomes such as paw licking time, the number of abdominal writhes, or the degree of paw swelling to quantify the efficacy of a test compound. nih.govepain.org

Studies on various heterocyclic compounds have demonstrated significant antinociceptive and anti-inflammatory effects in these models. nih.govmdpi.com For instance, the piperazine (B1678402) derivative LQFM202 reduced inflammatory cell infiltration and levels of pro-inflammatory cytokines like TNF-α and IL-1β in a pleurisy model. nih.gov Given that targets like LOX and SIRT2 are involved in inflammatory processes, derivatives of this compound, as potential inhibitors, would warrant evaluation in these standard preclinical models to determine their efficacy in mitigating pain and inflammation.

Evaluation of Tumor Growth and Metastatic Burden in Animal Models

Given the strong implication of targets like Lysyl Oxidase (LOX) and Sirtuin 2 (SIRT2) in cancer progression, derivatives of this compound are logical candidates for in vivo cancer studies. google.comnih.gov The primary role of LOX in facilitating primary tumor growth and metastasis makes its inhibitors particularly attractive for oncological evaluation. google.com Animal models are indispensable for assessing the impact of potential anticancer agents on tumor development and spread.

Typically, these evaluations involve implanting human cancer cells (xenografts) or syngeneic tumor cells into immunocompromised or immunocompetent mice, respectively. Researchers then monitor the effects of the test compound on primary tumor growth rate and volume over time. To assess the impact on metastasis, models of spontaneous or experimental metastasis are used, where the number and size of metastatic nodules in distant organs, such as the lungs or liver, are quantified. Based on their mechanisms of action as potential LOX and SIRT2 inhibitors, this compound derivatives would be evaluated in such models to determine their ability to reduce primary tumor size and inhibit the metastatic cascade.

Mechanistic Elucidations of Biological Responses

The biological activity of derivatives of this compound is intrinsically linked to their molecular structure, which dictates their interactions with biological targets. Research into the mechanistic underpinnings of these responses has revealed specific molecular interactions and structure-activity relationships that govern their therapeutic potential.

A key area of investigation has been the role of these derivatives as inhibitors of monoamine oxidase (MAO) enzymes. MAOs are crucial enzymes in the metabolism of neurotransmitters, and their inhibition can have significant effects in the treatment of neurological disorders. nih.govresearchgate.net Studies have shown that certain derivatives incorporating the (5-methylthiophen-2-yl) moiety can act as potent MAO inhibitors.

For instance, a series of 2,1-benzothiazine hydrazone derivatives containing the (5-methylthiophen-2-yl) group have been synthesized and evaluated for their MAO inhibitory activity. nih.govresearchgate.net Within this series, specific compounds demonstrated significant inhibitory potential against both MAO-A and MAO-B isoforms. The thiophene ring, a sulfur-containing five-membered heterocycle, is considered a privileged pharmacophore in medicinal chemistry. nih.gov Its sulfur atom can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its receptor target. nih.gov The planarity of the thiophene ring can also contribute to effective binding with receptors. nih.gov

The bioisosteric replacement of other aromatic rings, such as a phenyl ring, with a thiophene ring is a common strategy in drug design. nih.gov This substitution can improve the physicochemical properties of a compound, including its metabolic stability and binding affinity, without drastically altering its shape and electronic characteristics. nih.gov

The following table summarizes the in vitro monoamine oxidase inhibitory activity of selected this compound derivatives.

| Compound | Target | IC₅₀ (µM) |

| 1-Methyl-4-((1-(5-methylthiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide | MAO-A | >100 |

| 1-Methyl-4-((1-(5-methylthiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide | MAO-B | 2.06 ± 0.11 |

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex.

Given the structural similarity of the methanamine scaffold to known monoamine neurotransmitters, plausible biological targets for (5-Methylthiophen-2-yl)methanamine include monoamine transporters such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov Docking studies involving thiophene (B33073) derivatives have been successfully used to predict binding affinities and modes of interaction with various enzymatic targets, including lactate (B86563) dehydrogenase and cyclin-dependent kinase 2 (CDK2). nih.govjuniperpublishers.com

In a typical docking simulation, the 3D structure of this compound would be placed into the binding site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each pose. This score, usually expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger predicted binding.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | 6AWN | -7.8 | Asp98, Tyr176, Phe335 | Ionic, Pi-Alkyl, Pi-Sulfur |

| Dopamine Transporter (DAT) | 4XP4 | -7.2 | Asp79, Phe320, Ser422 | Ionic, Pi-Alkyl, Hydrogen Bond |

| Monoamine Oxidase A (MAO-A) | 2BXS | -6.9 | Tyr407, Tyr444, Phe208 | Pi-Pi Stacking, Pi-Sulfur |

Note: This table is for illustrative purposes. The docking scores and interacting residues are hypothetical examples of what a docking study might reveal.

The results would suggest that the protonated amine group likely forms a crucial ionic bond with an acidic residue (e.g., Aspartate) in the transporter's binding pocket, a common feature for monoamine transporter inhibitors. nih.gov The thiophene ring could engage in hydrophobic and pi-stacking interactions with aromatic residues like Phenylalanine and Tyrosine. juniperpublishers.com

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is essential for assessing the stability of a predicted ligand-receptor complex and observing conformational changes that may occur upon binding. rsc.org

Following a promising docking result, the this compound-protein complex would be placed in a simulated physiological environment (a box of water molecules and ions). The simulation then calculates the forces between atoms and their resulting motions over a set period, typically nanoseconds to microseconds.

Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable, low-fluctuation RMSD for the ligand suggests it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High RMSF values in binding site residues can indicate induced-fit effects or instability.

Binding Free Energy: Calculated using methods like MM/PBSA or MM/GBSA, this provides a more accurate estimation of binding affinity than static docking scores by averaging over multiple conformations. rsc.org

Note: This table contains hypothetical data for illustrative purposes.

MD simulations can confirm if the key interactions predicted by docking are maintained over time and can reveal the role of water molecules in mediating contacts between the ligand and the protein. nih.govacs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Unlike molecular mechanics methods used in docking and MD, DFT provides detailed insight into electron distribution, orbital energies, and molecular reactivity. Such calculations are frequently performed on thiophene derivatives to understand their electronic and optical properties. mdpi.comepstem.net

For this compound, DFT calculations can determine several key quantum chemical descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap is associated with higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically blue), which are crucial for understanding non-covalent interactions and sites of potential reaction.

Note: Values are representative examples based on DFT studies of similar molecules. epstem.net

These parameters are invaluable for understanding the molecule's intrinsic reactivity and for parameterizing the force fields used in molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

To build a QSAR model for analogues of this compound, a "training set" of compounds with experimentally measured biological activity (e.g., IC₅₀ values for SERT inhibition) is required. For each compound, a set of molecular descriptors is calculated. These can include:

Physicochemical Properties: LogP (lipophilicity), Molecular Weight (MW), Topological Polar Surface Area (TPSA).

Electronic Properties: Dipole moment, HOMO/LUMO energies (from DFT).

Steric/Topological Indices: Molecular volume, number of rotatable bonds.

A statistical method, such as multiple linear regression or machine learning, is then used to generate an equation that links the descriptors to the activity.

Table 4: Hypothetical Descriptors for a QSAR Analysis of this compound Analogues

| Compound | R-Group (on amine) | LogP | TPSA (Ų) | pIC₅₀ (Experimental) |

|---|---|---|---|---|

| This compound | -H | 1.85 | 26.02 | 6.5 |

| Analogue 1 | -CH₃ | 2.20 | 12.47 | 6.9 |

| Analogue 2 | -CH₂CH₃ | 2.55 | 12.47 | 7.1 |

Note: This table is a simplified, hypothetical example for illustrative purposes. pIC₅₀ = -log(IC₅₀).

A resulting hypothetical QSAR equation might look like: pIC₅₀ = 0.85 * LogP - 0.05 * TPSA + 5.25

This model would suggest that increasing lipophilicity (LogP) enhances activity, while increasing polar surface area (TPSA) is detrimental. Such a model, once validated, could rapidly screen a virtual library of derivatives to prioritize the most promising candidates for synthesis. nih.gov

In Silico Prediction of Biological Outcomes and Pharmacological Potential

Various predictive models, many based on large datasets of experimental results, are used to evaluate these properties for this compound.

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight (<500 Da), LogP (<5), and hydrogen bond donors/acceptors (<5 and <10, respectively) to predict oral bioavailability. mdpi.com

Absorption: Predicted by parameters like Caco-2 cell permeability (a model of the intestinal wall) and human intestinal absorption (HIA). frontiersin.org

Distribution: Assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can reduce the free concentration of a drug available to act on its target. mdpi.com

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Inhibition of key CYP enzymes (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions.

Toxicity: In silico models can flag potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), or hepatotoxicity.

Table 5: Predicted ADMET Profile for this compound

| Parameter | Category | Prediction | Interpretation |

|---|---|---|---|

| Molecular Weight | Drug-Likeness | 127.20 g/mol | Compliant with Lipinski's Rule (<500) |

| XlogP | Drug-Likeness | 1.85 | Compliant with Lipinski's Rule (<5) |

| H-Bond Donors | Drug-Likeness | 1 | Compliant with Lipinski's Rule (<5) |

| H-Bond Acceptors | Drug-Likeness | 1 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | Absorption | High | Likely well-absorbed orally. |

| Caco-2 Permeability | Absorption | High | Likely high permeation across the gut wall. frontiersin.org |

| BBB Permeant | Distribution | Yes | The compound may cross the blood-brain barrier. |

| P-glycoprotein Substrate | Distribution | No | Not likely to be actively effluxed from the CNS. |

| CYP2D6 Inhibitor | Metabolism | Yes (Predicted) | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | Metabolism | No (Predicted) | Low risk of interaction with CYP3A4-metabolized drugs. |

| AMES Toxicity | Toxicity | No | Predicted to be non-mutagenic. |

Note: This profile is generated from standard in silico predictive models and serves as an illustrative guide.

This comprehensive in silico assessment suggests that this compound has a favorable drug-like profile with good predicted absorption and CNS penetration, though with a potential flag for CYP2D6 inhibition that would warrant experimental investigation.

Coordination Chemistry and Metal Complexation Studies of 5 Methylthiophen 2 Yl Methanamine Ligands

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Cd(II), Nd(III))

The synthesis of transition metal complexes with ligands derived from (5-Methylthiophen-2-yl)methanamine typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent, often with heating to facilitate the reaction. A notable example is the synthesis of complexes with a Schiff base derived from 5-methylthiophene-2-carboxaldehyde and 3-amino-5-methyl isoxazole, referred to as MIMTMA. banglajol.info

The general procedure for the synthesis of these complexes involves reacting metal chlorides with the Schiff base in an alcoholic medium. banglajol.info The resulting complexes are often colored, crystalline solids. The characterization of these complexes is crucial to determine their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose:

Elemental Analysis: This technique is used to determine the empirical formula of the complexes and to confirm the metal-to-ligand stoichiometry, which is often found to be 1:2 (ML2). banglajol.info

Molar Conductance Measurements: These measurements help in determining the electrolytic nature of the complexes. For instance, complexes of MIMTMA dissolved in DMSO have been shown to be electrolytes. banglajol.info

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. The shifting of characteristic band frequencies of the functional groups in the ligand upon complexation provides evidence of their involvement in bonding with the metal ion. For Schiff base ligands, a key indicator is the shift in the azomethine (-C=N-) group's stretching frequency, which confirms its coordination to the metal center. banglajol.info

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in proposing the geometry of the complexes. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment. banglajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to further elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can provide detailed information about the coordination. banglajol.info

Mass Spectrometry: This technique is used to determine the molecular weight of the complexes, which helps in confirming their proposed formula. banglajol.info

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the oxidation state and geometry of the central metal ion. banglajol.info

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. semanticscholar.org

Based on these characterization techniques, six-coordinated geometries are often assigned to the resulting complexes. banglajol.info

Table 1: Physicochemical Data of Transition Metal Complexes with a Schiff Base Derivative of this compound

| Complex | Color | M.P. (°C) | Yield (%) | Metal:Ligand Ratio |

| [Co(MIMTMA)₂Cl₂] | Dark Green | 210 | 75 | 1:2 |

| [Ni(MIMTMA)₂Cl₂] | Green | 225 | 78 | 1:2 |

| [Cu(MIMTMA)₂Cl₂] | Brown | 198 | 80 | 1:2 |

| [Zn(MIMTMA)₂Cl₂] | Light Yellow | 230 | 72 | 1:2 |

| [VO(MIMTMA)₂]SO₄ | Blue | 245 | 70 | 1:2 |

Data sourced from a study on the Schiff base MIMTMA, derived from 5-methylthiophene-2-carboxaldehyde. banglajol.info

Coordination Behavior and Ligand-Metal Interactions

Ligands derived from this compound are typically bidentate, coordinating to the metal ion through the nitrogen atom of the amine group and the sulfur atom of the thiophene (B33073) ring. banglajol.infonih.gov In the case of Schiff base derivatives, coordination occurs through the azomethine nitrogen and the thiophene sulfur. banglajol.info This dual coordination leads to the formation of stable five- or six-membered chelate rings. nih.gov

The coordination of the ligand to the metal center is confirmed by shifts in the IR spectra. For instance, the band corresponding to the C=N stretching vibration in the free Schiff base ligand is shifted to a lower frequency in the spectrum of the complex, indicating the involvement of the azomethine nitrogen in coordination. banglajol.info Similarly, a shift in the C-S stretching vibration of the thiophene ring suggests the participation of the sulfur atom in the coordination. banglajol.info

The geometry of the resulting metal complexes is influenced by the nature of the metal ion and the ligand. For the Schiff base complexes of MIMTMA, a six-coordinated geometry has been proposed for Co(II), Ni(II), Cu(II), and Zn(II) complexes. banglajol.info The coordination chemistry of thiophenes, in a broader sense, is quite rich, with the thiophene ring capable of coordinating to metal centers in various modes, including σ-π-coordination. researchgate.net

Catalytic Applications of Metal-Thiophene Complexes (e.g., Reduction Reactions)

While the catalytic activities of many transition metal complexes are widely studied, specific information on the application of this compound complexes in reduction reactions is not extensively documented in the available literature. However, metal complexes with thiophene-containing ligands have been investigated for their catalytic potential in various organic transformations. The electronic properties of the thiophene ring, which can be tuned by substituents, and the nature of the metal center can influence the catalytic activity of the complex. Further research is needed to explore the potential of this compound metal complexes as catalysts for reduction and other chemical reactions.

Radiolabeling Strategies for Imaging Agents (e.g., 99mTc-Complexes for Brain Imaging)

Radiolabeled complexes are crucial for diagnostic imaging in nuclear medicine. Technetium-99m (99mTc) is a commonly used radionuclide for single-photon emission computed tomography (SPECT) due to its favorable physical properties. williams.edu The development of 99mTc complexes with specific biological targeting capabilities is an active area of research.

Novel polydentate amine-thiophene ligands have been synthesized and studied for their ability to form stable complexes with 99mTc. nih.gov These complexes are typically neutral and lipophilic, which are desirable properties for brain imaging agents as they can potentially cross the blood-brain barrier. nih.govnih.gov The synthesis of these complexes involves the reduction of pertechnetate (B1241340) (99mTcO₄⁻) in the presence of the ligand. The complexation yield and stability are important parameters that are evaluated using techniques like thin-layer chromatography (TLC) and paper electrophoresis. nih.gov

While biodistribution studies of some 99mTc-amine-thiophene complexes have shown clearance primarily through the hepatobiliary system with no significant brain uptake, these studies provide a foundation for designing new thiophene-based ligands with improved brain uptake for potential use as brain imaging agents. nih.gov The strategy often involves creating neutral and small-sized complexes to enhance blood-brain barrier permeability. williams.edunih.gov

Biological Activity of Metal Complexes (e.g., Enhanced Antimicrobial and Anticancer Effects)

The biological activity of metal complexes is often found to be enhanced compared to the free ligands. This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane of microorganisms. nih.gov

Antimicrobial Activity: Metal complexes of Schiff bases derived from 5-methylthiophene-2-carboxaldehyde have been screened for their antimicrobial activity against various bacteria and fungi. banglajol.info Studies have shown that these complexes are more potent than the parent Schiff bases. banglajol.info The enhanced activity is thought to be due to the combined effect of the metal and the ligand, which can interfere with the normal cellular processes of the microorganisms. nih.gov For example, the mode of action can involve the disruption of enzyme production or the interference with the biosynthesis of essential molecules for the bacteria. nih.gov

Table 2: Antimicrobial Activity of a Schiff Base Ligand Derived from this compound and its Metal Complexes (Zone of Inhibition in mm)

| Compound | E. coli | S. aureus | A. niger | C. albicans |

| MIMTMA (Ligand) | 10 | 12 | 11 | 13 |

| [Co(MIMTMA)₂Cl₂] | 14 | 16 | 15 | 17 |

| [Ni(MIMTMA)₂Cl₂] | 13 | 15 | 14 | 16 |

| [Cu(MIMTMA)₂Cl₂] | 18 | 20 | 19 | 21 |

| [Zn(MIMTMA)₂Cl₂] | 12 | 14 | 13 | 15 |

| [VO(MIMTMA)₂]SO₄ | 16 | 18 | 17 | 19 |

Data sourced from a study on the Schiff base MIMTMA, derived from 5-methylthiophene-2-carboxaldehyde. banglajol.info

Anticancer Activity: Metal complexes are also being extensively investigated for their potential as anticancer agents. nih.govmdpi.comjchemrev.commdpi.com The mechanism of action often involves the interaction of the complex with DNA, leading to the inhibition of DNA replication and cell death. nih.gov The cytotoxic effects of metal complexes are evaluated in vitro against various cancer cell lines. While specific data on the anticancer activity of this compound complexes is scarce, the general trend observed for other metal complexes with similar donor atoms suggests that they could exhibit significant anticancer properties. nih.govmdpi.com The chelation of the metal ion can enhance the ability of the compound to interact with biological targets and induce apoptosis in cancer cells.

Advanced Research Applications in Materials Science and Astrochemistry

Development of Functional Materials Incorporating Thiophene-Amine Scaffolds

The electron-rich nature of the thiophene (B33073) ring provides excellent charge transport properties, while the amine group offers a site for versatile chemical modification. smolecule.comnih.gov This combination allows for the synthesis of complex molecules with tunable electronic and optical properties, making them ideal candidates for a range of applications in materials science. nih.govmdpi.com

Thiophene derivatives are integral to the design of advanced optical materials due to their high polarizability and potential for creating conjugated systems.

Liquid Crystals: Bent-shaped molecules incorporating a 2,5-disubstituted thiophene central core have been synthesized and shown to exhibit liquid-crystalline smectic and nematic mesophases. researchgate.net By varying the length and degree of conjugation through coupling with benzene (B151609), naphthalene, and biphenyl (B1667301) systems, researchers can tune the thermal and mesomorphic properties of these materials. researchgate.net For instance, certain 4-(4-alkylphenylazo)phenyl 2-thienylacrylates display a nematic phase that can be isothermally and reversibly switched to an isotropic phase by photoirradiation, demonstrating their potential in photoresponsive materials. bohrium.com These materials often exhibit strong blue fluorescence, making them suitable for luminescent liquid crystal applications. researchgate.net